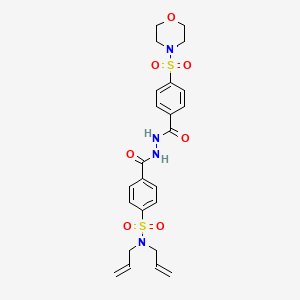
N,N-diallyl-4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H28N4O7S2 and its molecular weight is 548.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Microwave-assisted synthesis techniques have been developed for creating a range of hydrazinecarbonyl benzenesulfonamides, including compounds structurally related to N,N-diallyl-4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)benzenesulfonamide. These methods offer a comparison to conventional preparation methods, with a focus on nuclear magnetic resonance and Fourier-transform infrared spectral techniques (Thiyagarajan et al., 2015).
Biological Evaluation and Antimicrobial Activity
- Certain derivatives of benzenesulfonamide have been synthesized and evaluated for their in vitro antitumor activity against cell lines like HepG2 and MCF-7. These studies include molecular docking and density functional theory (DFT) calculations to assess the potential interaction of these compounds with biological targets (Fahim & Shalaby, 2019).
- Novel benzenesulfonamide derivatives, including structures similar to the compound , have shown promising antimicrobial activity. This includes the inhibition of microbial growth in various bacterial strains, suggesting potential applications in developing new antimicrobial agents (Sowrirajan et al., 2022).
Molecular Docking and Computational Studies
- Computational methods like molecular docking and DFT have been employed to study the interaction of benzenesulfonamide derivatives with biological targets. These studies help in understanding the potential therapeutic applications of these compounds (Elangovan et al., 2021).
- The synthesis of certain benzenesulfonamide derivatives has been followed by molecular docking studies to evaluate their potential as anti-breast cancer agents. Such studies provide insights into the binding affinities and interactions of these compounds with cancer-related proteins (Kumar et al., 2021).
Antineoplastic Agents
- N-substituted benzenesulfonamides, similar in structure to the compound , have been synthesized and evaluated for their effectiveness as antineoplastic agents. These compounds have shown significant activity against cancer cell lines, indicating their potential use in cancer treatment (Hrubiec et al., 1986).
Eigenschaften
IUPAC Name |
4-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]carbamoyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S2/c1-3-13-27(14-4-2)36(31,32)21-9-5-19(6-10-21)23(29)25-26-24(30)20-7-11-22(12-8-20)37(33,34)28-15-17-35-18-16-28/h3-12H,1-2,13-18H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYUWLHQHNIAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
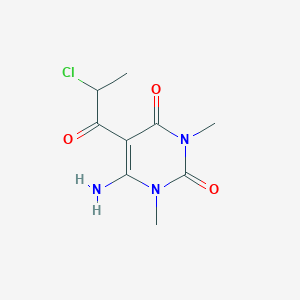
![6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide](/img/structure/B2447788.png)

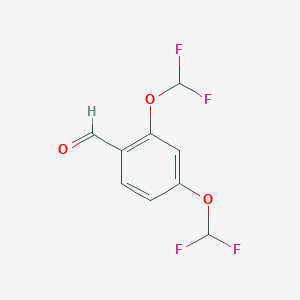
![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)
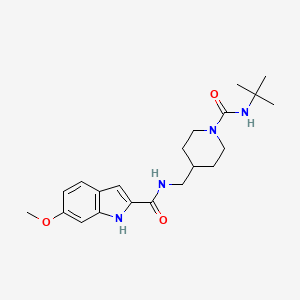
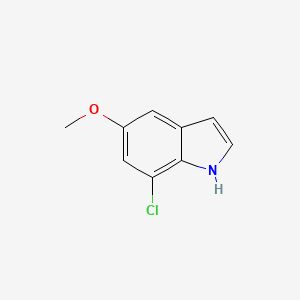
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)
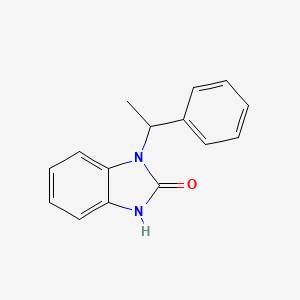
![2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2447808.png)
